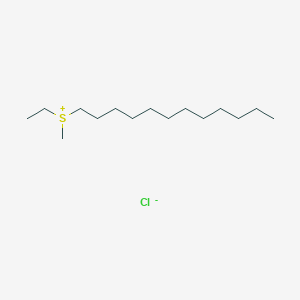![molecular formula C12H13N3O3S B224659 N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)
N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide, commonly known as MPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPA is a sulfonamide derivative, which has been synthesized using different methods. The synthesis of MPA and its applications have been studied extensively, and the compound has been found to have several biochemical and physiological effects, making it a potential candidate for various research studies.
作用機序
The mechanism of action of MPA is not fully understood. However, studies have shown that MPA inhibits the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. MPA has also been found to inhibit the activity of histone deacetylases, which are enzymes that play a vital role in gene expression.
生化学的および生理学的効果
MPA has several biochemical and physiological effects. Studies have shown that MPA can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. MPA has also been found to have anti-inflammatory properties and can inhibit the activity of inflammatory cytokines. Additionally, MPA has been found to have neuroprotective effects and can improve cognitive function.
実験室実験の利点と制限
One of the significant advantages of using MPA in lab experiments is its high potency and specificity. MPA has been found to have a high affinity for carbonic anhydrase and histone deacetylases, making it an ideal candidate for various research studies. However, one of the limitations of using MPA in lab experiments is its potential toxicity. Studies have shown that MPA can be toxic to certain cell types, and caution should be exercised when using MPA in lab experiments.
将来の方向性
The potential applications of MPA in various fields of scientific research are extensive. Some of the future directions for research on MPA include its potential applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. Further studies are also needed to understand the mechanism of action of MPA and to identify potential side effects and toxicity issues. Additionally, studies are needed to explore the potential use of MPA in combination with other drugs for the treatment of various diseases.
Conclusion:
In conclusion, MPA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of MPA and its applications have been studied extensively, and the compound has been found to have several biochemical and physiological effects, making it a potential candidate for various research studies. Further research is needed to fully understand the potential applications of MPA and its mechanism of action.
合成法
The synthesis of MPA has been achieved using different methods. One of the most common methods involves the reaction of 4-aminobenzenesulfonamide with 3-methyl-1H-pyrazole-5-carboxylic acid, followed by the addition of acetic anhydride. Another method involves the reaction of 4-aminobenzenesulfonamide with 3-methyl-1H-pyrazole-5-carboxamide, followed by the addition of acetic anhydride. Both methods have been found to be effective in synthesizing MPA.
科学的研究の応用
MPA has been studied extensively for its potential applications in various fields of scientific research. One of the most significant applications of MPA is in the field of cancer research. Studies have shown that MPA has anti-cancer properties and can inhibit the growth of cancer cells. MPA has also been studied for its potential applications in the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.
特性
製品名 |
N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide |
|---|---|
分子式 |
C12H13N3O3S |
分子量 |
279.32 g/mol |
IUPAC名 |
N-[4-(3-methylpyrazol-1-yl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C12H13N3O3S/c1-9-7-8-15(14-9)19(17,18)12-5-3-11(4-6-12)13-10(2)16/h3-8H,1-2H3,(H,13,16) |
InChIキー |
WLPZUPNLGCIWCP-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
正規SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)


![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)







